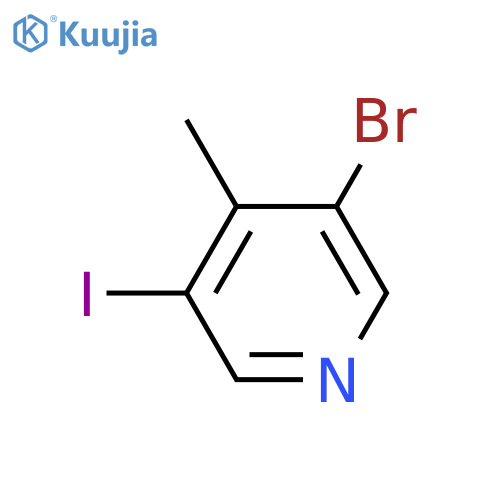

Cas no 1245536-23-5 (3-Bromo-5-iodo-4-methylpyridine)

3-Bromo-5-iodo-4-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-5-iodo-4-methylpyridine

- Y3949

- AS-83840

- E80982

- MFCD17168222

- EN300-235663

- AKOS024618871

- CS-0075407

- F1957-0150

- SCHEMBL21737224

- 1245536-23-5

- 3-Bromo-5-iodo-4-methylpyridine

-

- MDL: MFCD17168222

- インチ: 1S/C6H5BrIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3

- InChIKey: APXVUGOSIOXAOS-UHFFFAOYSA-N

- ほほえんだ: IC1C=NC=C(C=1C)Br

計算された属性

- せいみつぶんしりょう: 296.86501g/mol

- どういたいしつりょう: 296.86501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-Bromo-5-iodo-4-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B111480-10mg |

3-Bromo-5-iodo-4-methylpyridine |

1245536-23-5 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Matrix Scientific | 136373-5g |

3-Bromo-5-iodo-4-methylpyridine, 95%+ |

1245536-23-5 | 95% | 5g |

$2279.00 | 2023-09-07 | |

| Enamine | EN300-235663-0.5g |

3-bromo-5-iodo-4-methylpyridine |

1245536-23-5 | 95% | 0.5g |

$739.0 | 2024-06-19 | |

| Matrix Scientific | 136373-2.500g |

3-Bromo-5-iodo-4-methylpyridine, 95%+ |

1245536-23-5 | 95% | 2.500g |

$1511.00 | 2023-09-07 | |

| abcr | AB516255-1g |

3-Bromo-5-iodo-4-methylpyridine, 95%; . |

1245536-23-5 | 95% | 1g |

€353.70 | 2025-02-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9440-5g |

3-bromo-5-iodo-4-methylpyridine |

1245536-23-5 | 95% | 5g |

¥5227.0 | 2024-04-25 | |

| abcr | AB516255-250mg |

3-Bromo-5-iodo-4-methylpyridine, 95%; . |

1245536-23-5 | 95% | 250mg |

€203.30 | 2025-02-16 | |

| Ambeed | A717606-1g |

3-Bromo-5-iodo-4-methylpyridine |

1245536-23-5 | 97% | 1g |

$171.0 | 2024-04-25 | |

| Ambeed | A717606-5g |

3-Bromo-5-iodo-4-methylpyridine |

1245536-23-5 | 97% | 5g |

$822.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146047-250mg |

3-Bromo-5-iodo-4-methylpyridine |

1245536-23-5 | 98% | 250mg |

¥414.00 | 2024-08-09 |

3-Bromo-5-iodo-4-methylpyridine 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

3-Bromo-5-iodo-4-methylpyridineに関する追加情報

1245536-23-5および3-Bromo-5-iodo-4-methylpyridineに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号1245536-23-5および化合物3-Bromo-5-iodo-4-methylpyridineに関する研究が注目を集めています。本化合物はピリジン誘導体の一種であり、医薬品中間体としての応用可能性が高いことが特徴です。特に、この分子骨格は創薬化学において重要な役割を果たすことが知られており、様々な生物活性化合物の合成前駆体として利用されています。

最新の研究によると、3-Bromo-5-iodo-4-methylpyridineはパラジウム触媒を用いたクロスカップリング反応において優れた反応性を示すことが報告されています。2023年に発表されたJournal of Medicinal Chemistryの研究では、この化合物を出発物質として用いることで、抗がん活性を示す新規化合物ライブラリーの効���的な構築に成功したとされています。特に、分子内のハロゲン置換基の位置特異性が、後続の官能基化反応において重要な役割を果たすことが明らかになりました。

1245536-23-5に関連する研究では、この化合物の結晶構造解析が進められており、X線結晶構造解析により分子配向や分子間相互作用に関する詳細な知見が得られています。これらの構造情報は、分子設計における重要な指針となっており、特にタンパク質-リガンド相互作用の最適化に役立つと考えられています。

創薬化学の観点から、3-Bromo-5-iodo-4-methylpyridineのもう一つの重要な応用は、PET(陽電子放出断層撮影)用放射性トレーサーの開発です。ヨウ素同位体を標識した誘導体は、中枢神経系薬剤のin vivo評価に有用であることが示されており、近年ではアルツハイマー病関連タンパク質のイメージング剤としての可能性が検討されています。

安全性評価に関する最新データでは、3-Bromo-5-iodo-4-methylpyridineの急性毒性は比較的低いことが報告されていますが、取扱いには適切な保護具の使用が推奨されています。また、この化合物の安定性に関する研究では、遮光条件下で長期保存が可能であることが確認されています。

今後の展望として、1245536-23-5関連化合物を用いた標的型薬剤送達システム(DDS)の開発が期待されています。特に、ナノ粒子ドラッグキャリアとの複合化により、治療効果の向上と副作用の低減を同時に達成できる可能性が指摘されています。2024年に発表された予備的研究では、このアプローチが特定のがん治療において有望な結果を示しています。

総括すると、1245536-23-5および3-Bromo-5-iodo-4-methylpyridineは、その特異的な化学的特性から創薬研究において重要な位置を占めており、今後さらに多様な応用が期待されます。特に、構造活性相関研究や医薬品候補化合物の最適化プロセスにおいて、これらの化合物が重要な役割を果たすことが予想されます。

1245536-23-5 (3-Bromo-5-iodo-4-methylpyridine) 関連製品

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)